methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate -

methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate

Catalog Number: EVT-4146124
CAS Number:
Molecular Formula: C15H18BrNO3
Molecular Weight: 340.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 4-(4′-Bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate

  • Compound Description: This compound is a potent anticonvulsant enaminone. [] Its structure and energetically preferred conformation, which is responsible for its biological activity, were studied using X-ray crystallography and ab initio calculations. [] The research suggests that the enaminone system (HN-C=C-C=O) and the 4-bromophenyl group in this compound are essential for its anticonvulsant properties. []
  • Relevance: This compound shares a similar core structure with the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, including the presence of a bromophenyl group and an enaminone system, making them structurally related. []

Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate

  • Compound Description: The crystal structure of this compound was studied using X-ray crystallography. [] The research focuses on the conformational properties of the compound in its solid state. []
  • Relevance: This compound shares structural similarities with the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, particularly in the presence of a bromophenyl group and an enaminone system. [] The difference lies in the substituents on the enone moiety.

Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate

  • Compound Description: The four stereoisomers of this compound serve as valuable intermediates in the synthesis of S1P1 receptor agonists. [] A scalable synthesis and isolation method for these isomers was developed, highlighting their utility in medicinal chemistry. []
  • Relevance: This compound exhibits a close structural resemblance to the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate. [] Both compounds feature a bromophenyl group attached to a cyclopentane ring. The primary distinction lies in the presence of an amino group and a carboxylate group on the cyclopentane ring in this compound, whereas the target compound has an oxopropanoate group.

6-(4-Bromophenyl)-10-methyl-11-azabenzo[a]phenothiazin-5-one

  • Compound Description: This newly synthesized compound is a derivative of a non-linear azaphenothiazine. [] It is synthesized through a transition metal-catalyzed cross-coupling reaction. [] This compound, with its ease of oxidation to the corresponding sulphoxide, demonstrates potential applicability as an antioxidant in lubricants and fuel. []
  • Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, both incorporate a 4-bromophenyl substituent. [] This shared structural feature categorizes them as related compounds.

Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC)

  • Compound Description: This compound is investigated for its potential anticancer properties. [] It was characterized using spectroscopic techniques like FT-IR, Raman, and NMR. [] The study combined experimental and theoretical methods, including DFT calculations and molecular docking studies, to assess its properties and interactions. []
  • Relevance: Both BPTC and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, share a common structural motif of a methyl carboxylate linked to an aromatic ring substituted with a bromine atom. [] This shared feature classifies them as structurally related compounds.

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine

  • Compound Description: This compound, known for its wide spectrum of biological activity, particularly antimicrobial and antifungal effects, is studied as a potential drug. [] The research focuses on its application in a preparation with thistle seed oil for treating fungal diseases in animals. []
  • Relevance: This compound is grouped under the same category of 1,2,4-triazole derivatives as the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate. [] This shared chemical class highlights their structural relationship.

5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

  • Compound Description: This compound demonstrates a broad spectrum of biological activities, particularly antimicrobial and antifungal effects. [] The research explores its potential as a component in a drug formulation using thistle seed oil for treating animal fungal diseases. []
  • Relevance: Both this compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, belong to the 1,2,4-triazole derivatives class. [] This shared chemical classification underscores their structural similarity.

3-(4-Bromophenylsulfonyl)-5-cyclopentyl-2-methyl-1-benzofuran

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography. [] The research describes the compound's solid-state conformation and the interactions that govern its crystal packing. []

Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate

  • Compound Description: This compound is a 2,4-disubstituted thiazole derivative assessed for its antiproliferative activity. [] The study investigated its physicochemical properties, drug-likeness, and potential biological targets through computational methods, including SwissADME, QuickProp, and molecular docking. []
  • Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, share a common structural feature: a methyl ester group connected to an amino group that bridges an aromatic ring with another heterocyclic structure. [] This shared motif highlights their structural relationship.

cis-4-(p-Bromophenyl)-5-methyl-2-pyrrolidinone

  • Compound Description: This lactam is a product of the ring closure of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids, which are synthesized from 3-(p-chlorophenyl)-4-oxo-valeric acid. [] The single-crystal X-ray structure of this compound was determined. []
  • Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, both contain a bromophenyl group. [] Although the core structures differ, the presence of this shared substituent highlights their structural relationship.

4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide (TAK-960)

  • Compound Description: TAK-960 is a potent and selective Polo-like kinase 1 (PLK1) inhibitor that exhibits broad-spectrum preclinical antitumor activity. [] This orally bioavailable drug candidate has shown efficacy in various tumor xenograft models. []
  • Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, share a common structural motif: a cyclopentyl group directly connected to a nitrogen-containing heterocycle. [] This shared feature, despite the significant differences in their overall structures, places them as structurally related compounds.

N.epsilon.-(p-Bromophenyl)-L-lysine

  • Compound Description: This compound is a model for adducts of bromobenzene 3,4-oxide to protein. [] Its synthesis involves the alkylation of Nα-Cb2-lysine followed by a series of transformations. [] The research focuses on understanding the alkylation of protein nitrogen nucleophiles by bromobenzene metabolites. []
  • Relevance: This compound shares a structural similarity with the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, as both compounds feature a 4-bromophenyl group. [] This common structural element categorizes them as related compounds.

N.tau.-(p-Bromophenyl)-L-histidine

  • Compound Description: This compound serves as a model for adducts formed between bromobenzene 3,4-oxide and protein. [] It is synthesized through the alkylation of Nα-Ac-L-histidine methyl ester and subsequent modifications. [] The research aims to understand the products formed when bromobenzene metabolites react with protein nitrogen nucleophiles. []
  • Relevance: This compound is structurally related to the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, as both feature a 4-bromophenyl group. [] This shared substituent highlights their structural similarity despite their differing core structures.

5-Methyl-3-o-bromophenyl-2-thiohydantoin

  • Compound Description: This axially chiral compound is a derivative of 2-thiohydantoin. [] The research investigates the atroposelectivity in the synthesis of axially chiral thiohydantoin derivatives, including the role of steric and electrostatic effects in epimerization differences at C5. []
  • Relevance: This compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, are structurally related, both containing a bromophenyl group attached to a heterocyclic ring. [] The key difference is the presence of a thiohydantoin ring in this compound, while the target compound has a cyclopentanone ring.

2-Cyclopentyl-4-phenylamino-1H-imidazo[4,5-c]quinoline (DU124183)

  • Compound Description: This imidazoquinoline compound acts as a heterocyclic allosteric modulator of the human A3 adenosine receptor (A3AR). [] The study examined the effects of various mutations on the allosteric modulation and ligand binding of A3AR, using DU124183 as one of the modulators. []
  • Relevance: DU124183 is structurally related to the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, sharing a cyclopentyl group attached to a nitrogen-containing heterocyclic system. [] This structural similarity, despite the different core structures, makes them related compounds.

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

  • Compound Description: DPCPX is a selective adenosine A1 receptor antagonist. [, , , ] It is used in PET imaging studies to assess the occupancy of A1 receptors by nonradioactive agonists and antagonists. [, , , ] Additionally, DPCPX is investigated for its paradoxical effects, suggesting it might act as an inverse agonist rather than a pure antagonist. []
  • Relevance: DPCPX is structurally similar to the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, as both compounds possess a cyclopentyl group directly linked to a nitrogen-containing heterocycle. [, , , ] This shared motif classifies them as related compounds, even though their core structures differ.

8-(N-Methylisopropyl)amino-N6-(59-endohydroxy-endonorbornyl)-9-methyladenine (WRC-0571)

  • Compound Description: WRC-0571 is identified as an inverse agonist of the adenosine A1 receptor. [] Initially classified as an antagonist, research suggests that WRC-0571 preferentially binds to the inactive state of the A1 receptor, leading to inverse agonism. []
  • Relevance: Although WRC-0571 and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, might not share a direct structural resemblance, they are discussed in the context of adenosine A1 receptor interactions. [] The research highlights the complex pharmacological profile of A1 receptor ligands, indicating potential structural similarities or shared pharmacophores that govern their interactions with the receptor.

9-Chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5amine (CGS-15943)

  • Compound Description: CGS-15943 is recognized as an inverse agonist of the adenosine A1 receptor. [] This compound preferentially binds to the inactive conformation of the A1 receptor, resulting in inverse agonism. []

8-Cyclopentyl-(3-(3-fluoropropyl)1-propylxanthine (CPFPX)

  • Compound Description: CPFPX, structurally similar to DPCPX, is identified as an inverse agonist of the adenosine A1 receptor. [] It exhibits a higher affinity for the uncoupled or inactive state of the A1 receptor. []
  • Relevance: CPFPX, like the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, contains a cyclopentyl group attached to a heterocyclic ring system. [] This shared structural element, despite differences in their core structures, categorizes them as related compounds.

4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline (PD 153035)

  • Compound Description: This compound is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). [] It exhibits an IC50 of 0.025 nM for EGFR tyrosine kinase inhibition. [] The study focuses on the synthesis and evaluation of fused tricyclic quinazoline analogs as ATP site inhibitors of EGFR. []
  • Relevance: Both this compound and the target compound, methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate, feature a 3-bromophenyl group attached to a nitrogen atom. [] Despite the differences in their core structures, this shared structural motif highlights their relatedness.

Properties

Product Name

methyl 3-[(3-bromophenyl)amino]-2-cyclopentyl-3-oxopropanoate

IUPAC Name

methyl 3-(3-bromoanilino)-2-cyclopentyl-3-oxopropanoate

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

InChI

InChI=1S/C15H18BrNO3/c1-20-15(19)13(10-5-2-3-6-10)14(18)17-12-8-4-7-11(16)9-12/h4,7-10,13H,2-3,5-6H2,1H3,(H,17,18)

InChI Key

GLGLABJGEFQLQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCC1)C(=O)NC2=CC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.